molecular formula C12H18ClN B1419215 2-(4-Methylphenyl)piperidine hydrochloride CAS No. 858261-57-1

2-(4-Methylphenyl)piperidine hydrochloride

Cat. No. B1419215
M. Wt: 211.73 g/mol
InChI Key: PYCJJIYTZIZFRQ-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)piperidine hydrochloride” can be represented by the SMILES string Cl.Cc1ccccc1C2CCNCC2 . The InChI representation is 1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H .

Scientific Research Applications

Synthesis and Biological Activities

  • A study focused on synthesizing 2,6-diaryl-3-methyl-4-piperidone derivatives, including 2-(4-Methylphenyl)piperidine, and evaluated their biological activities. These compounds showed potential in analgesic, local anaesthetic, and antifungal applications (Rameshkumar et al., 2003).

Acetylcholinesterase Inhibition

  • Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives indicated significant anti-acetylcholinesterase activities. This class of compounds, which includes variants of 2-(4-Methylphenyl)piperidine, could be valuable in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Blood Platelet Aggregation Inhibition

  • Studies involving (2-Piperidinyl)ethanones and (2-Pyrrolidinyl)ethanols, related to 2-(4-Methylphenyl)piperidine, have shown potential in inhibiting ADP-induced aggregation of blood platelets (Grisar et al., 1976).

Neuroprotective Agents

  • Piperidine derivatives, including those structurally related to 2-(4-Methylphenyl)piperidine, have been investigated for their neuroprotective properties, particularly as N-methyl-D-aspartate (NMDA) antagonists (Chenard et al., 1995).

Antimicrobial Activities

  • A synthesis study of piperidine derivatives explored their antimicrobial potential. Compounds synthesized included variants of 2-(4-Methylphenyl)piperidine, showing moderate activities against various bacterial and fungal strains (Ovonramwen et al., 2019).

Antioxidant and Anticancer Potential

  • New piperidin-4-one derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds, related to 2-(4-Methylphenyl)piperidine, showed promising biological activities (Harini et al., 2014).

Analgesic Potency

  • A series of 3-methyl-4-(N-phenyl amido)piperidines, closely related to 2-(4-Methylphenyl)piperidine, have been synthesized and evaluated for their intravenous analgesic activity. These compounds displayed significant potency and short duration of action, making them potential candidates for pain management (Lalinde et al., 1990).

Anticancer Agents

  • Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to 2-(4-Methylphenyl)piperidine, identified them as potential anticancer agents (Rehman et al., 2018).

Selective Serotonin 2A Receptor Inverse Agonist

  • A study on 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, a compound related to 2-(4-Methylphenyl)piperidine, showed it to be a selective serotonin (5-HT2A) receptor inverse agonist, potentially useful in treating psychosis (Vanover et al., 2004).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-Methylphenyl)piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCJJIYTZIZFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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